molecular formula C10H10ClNO B1419396 7-Methoxyisoquinoline hydrochloride CAS No. 1211234-64-8

7-Methoxyisoquinoline hydrochloride

Cat. No. B1419396
CAS RN: 1211234-64-8
M. Wt: 195.64 g/mol
InChI Key: HPGUHUQKFCCPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxyisoquinoline hydrochloride (7-MIQ) is a chemical compound that belongs to the isoquinoline family. It has a molecular formula of C10H10ClNO and an average mass of 159.185 Da .


Synthesis Analysis

The synthesis of isoquinoline derivatives, such as 7-Methoxyisoquinoline, often involves the use of a Pictet−Spengler condensation via a novel aminal intermediate . Aminoacetaldehyde dimethyl acetal is added to a solution of 3-methoxy-benzaldehyde in toluene. The mixture is refluxed for 5 hours using a Dean-Stark trap and subsequently cooled to 5° C .


Molecular Structure Analysis

The molecular structure of 7-Methoxyisoquinoline consists of a benzene ring fused with a pyridine moiety . The compound has a mono-isotopic mass of 159.068420 Da .


Physical And Chemical Properties Analysis

7-Methoxyisoquinoline is a solid at room temperature . It has a molar refractivity of 48.24, a polar surface area of 22.12 Ų, and a lipophilicity log Po/w (iLOGP) of 1.96 .

Scientific Research Applications

Comprehensive Analysis of 7-Methoxyisoquinoline Hydrochloride Applications

7-Methoxyisoquinoline hydrochloride is a compound with a variety of applications across different scientific fields. Below is a detailed analysis of its unique applications in six distinct areas of research.

Pharmacology: Drug Design and Development: 7-Methoxyisoquinoline hydrochloride plays a significant role in the field of pharmacology, particularly in drug design and development. Quinoline derivatives are known for their broad spectrum of bioactivity, making them a core template in medicinal chemistry . The compound’s structure allows for the creation of numerous derivatives, which can be screened for various therapeutic potentials, such as anti-inflammatory properties .

Organic Synthesis: Building Blocks for Complex Molecules: In organic synthesis, 7-Methoxyisoquinoline hydrochloride serves as a versatile building block for constructing complex molecular structures. It is used in various synthetic approaches, including palladium-catalyzed coupling reactions and copper-catalyzed cyclizations, to produce isoquinolines and other heterocyclic compounds .

Material Science: Advanced Material Development: The compound’s properties are also explored in material science, where it contributes to the development of advanced materials. Its molecular structure can be utilized in creating compounds with specific mechanical, electrical, or optical characteristics, which are essential for innovative material design .

Analytical Chemistry: Chromatography and Spectroscopy: In analytical chemistry, 7-Methoxyisoquinoline hydrochloride is used in chromatography and spectroscopy as a standard or reference compound. Its well-defined structure and properties allow for accurate analysis and characterization of chemical substances .

Biochemistry Research: Molecular Interaction Studies: Biochemistry research benefits from the use of 7-Methoxyisoquinoline hydrochloride in studying molecular interactions. The compound can be used in 2-D NMR spectroscopy to develop the connectivity of hydrogen atoms in molecular structures, aiding in the elucidation of complex biochemical pathways .

Environmental Science: Pollution Reduction and Clean Energy: Lastly, 7-Methoxyisoquinoline hydrochloride finds applications in environmental science. While direct applications are not extensively documented, its derivatives and related nanomaterials are used in pollution reduction strategies and the production of clean energy through solar cells .

Safety And Hazards

The safety data sheet for 7-Methoxyisoquinoline indicates that it may be harmful if swallowed and may cause serious eye damage . It is recommended to avoid breathing dust, to wear protective gloves/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

7-methoxyisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO.ClH/c1-12-10-3-2-8-4-5-11-7-9(8)6-10;/h2-7H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGUHUQKFCCPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxyisoquinoline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxyisoquinoline hydrochloride
Reactant of Route 2
7-Methoxyisoquinoline hydrochloride
Reactant of Route 3
Reactant of Route 3
7-Methoxyisoquinoline hydrochloride
Reactant of Route 4
7-Methoxyisoquinoline hydrochloride
Reactant of Route 5
Reactant of Route 5
7-Methoxyisoquinoline hydrochloride
Reactant of Route 6
Reactant of Route 6
7-Methoxyisoquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.